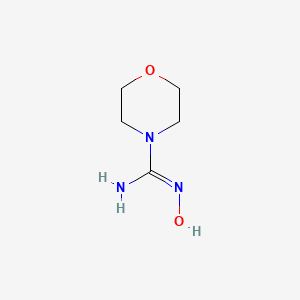

N'-hydroxymorpholine-4-carboxamidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N’-hydroxymorpholine-4-carboxamidine” is a chemical compound with the CAS Number: 29044-26-6 . It has a molecular weight of 145.16 and its IUPAC name is N’-hydroxy-4-morpholinecarboximidamide .

Molecular Structure Analysis

The molecular formula of “N’-hydroxymorpholine-4-carboxamidine” is C5H11N3O2 . The InChI code for this compound is 1S/C5H11N3O2/c6-5 (7-9)8-1-3-10-4-2-8/h5H,1-4,6H2 .Physical And Chemical Properties Analysis

“N’-hydroxymorpholine-4-carboxamidine” is a solid . It should be stored in a refrigerated condition .Aplicaciones Científicas De Investigación

Pharmacological Modulators in Scientific Research

Pharmacological modulators like 5-Aminoimidazole-4-carboxamide ribonucleoside (AICAr) are extensively used to study AMPK activity, crucial for understanding metabolism and cancer pathogenesis. Although initially focused on AMPK activation, emerging studies reveal AMPK-independent effects, highlighting the complexity of pharmacological modulators in research (Visnjic et al., 2021) Cells.

Bioactive Compounds and Their Clinical Applications

Compounds like Carvacrol exhibit a wide range of bioactivities, including antimicrobial, antioxidant, and anticancer properties. Such studies underscore the potential of natural and synthetic compounds in developing new treatments and enhancing our understanding of bioactive molecules in health and disease (Sharifi-Rad et al., 2018) Phytotherapy Research.

Biocatalyst Inhibition and Microbial Engineering

Research into carboxylic acids and their inhibitory effects on engineered microbes like Escherichia coli and Saccharomyces cerevisiae contributes to the development of robust microbial strains for industrial applications, including biorenewable chemicals production (Jarboe et al., 2013) Frontiers in Microbiology.

Antimicrobial and Antioxidant Potential of Chitosan

Chitosan, a biopolymer with a unique chemical structure, has garnered interest for its antimicrobial and antioxidant capabilities. Understanding the pharmacological activities and optimization of chitosan formulations can significantly impact food and pharmaceutical industries (Raafat & Sahl, 2009) Microbial Biotechnology.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 'N'-hydroxymorpholine-4-carboxamidine' involves the reaction of morpholine-4-carboxamidine with hydroxylamine hydrochloride in the presence of a base.", "Starting Materials": [ "Morpholine-4-carboxamidine", "Hydroxylamine hydrochloride", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Dissolve morpholine-4-carboxamidine in a suitable solvent (e.g. ethanol)", "Add hydroxylamine hydrochloride and base to the solution", "Heat the mixture to reflux for several hours", "Cool the mixture and filter the precipitate", "Wash the precipitate with cold solvent (e.g. ethanol) to obtain 'N'-hydroxymorpholine-4-carboxamidine'" ] } | |

Número CAS |

29044-26-6 |

Fórmula molecular |

C5H11N3O2 |

Peso molecular |

145.16 g/mol |

Nombre IUPAC |

N'-hydroxymorpholine-4-carboximidamide |

InChI |

InChI=1S/C5H11N3O2/c6-5(7-9)8-1-3-10-4-2-8/h9H,1-4H2,(H2,6,7) |

Clave InChI |

VQTABDIYPJEHBR-UHFFFAOYSA-N |

SMILES isomérico |

C1COCCN1/C(=N\O)/N |

SMILES |

C1COCCN1C(=NO)N |

SMILES canónico |

C1COCCN1C(=NO)N |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}acetamide](/img/structure/B2778720.png)

![1-{4-[4-(Aminomethyl)phenyl]-1,4-diazepan-1-yl}ethan-1-one](/img/structure/B2778721.png)

![(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2778723.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2778726.png)

![1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-[[4-(Difluoromethyl)pyrimidin-2-yl]methyl]but-2-ynamide](/img/structure/B2778734.png)

![2-(2-iodobenzamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2778735.png)

acetonitrile](/img/structure/B2778737.png)

![2-(benzylsulfanyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide](/img/structure/B2778743.png)